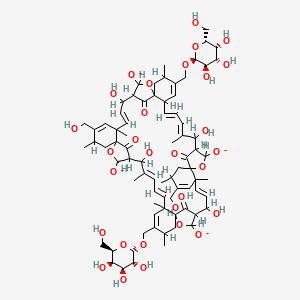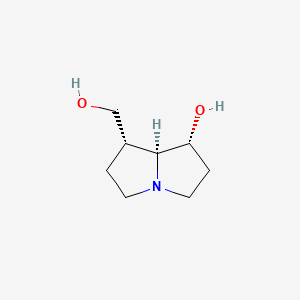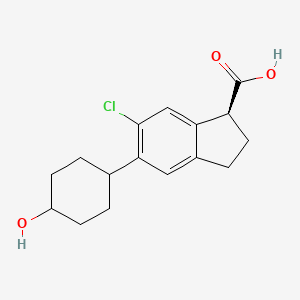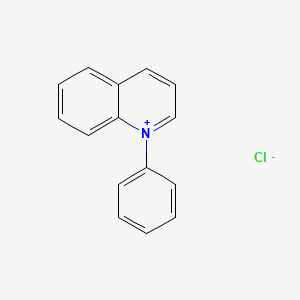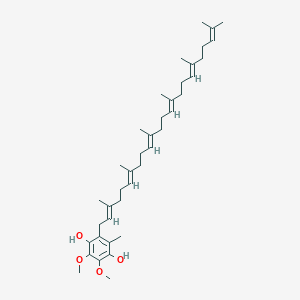
Ubiquinol-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ubiquinol-6, also known as dihydroubiquinone, belongs to the class of organic compounds known as 2-polyprenyl-6-methoxyphenols. 2-polyprenyl-6-methoxyphenols are compounds containing a polyisoprene chain attached at the 2-position of a 6-methoxyphenol group. Ubiquinol-6 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ubiquinol-6 is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. Ubiquinol-6 exists in all eukaryotes, ranging from yeast to humans.
Ubiquinol-6 is a ubiquinol in which the polyprenyl substituent is hexaprenyl. It has a role as a Saccharomyces cerevisiae metabolite. It is an ubiquinol and a polyprenylhydroquinone.
Aplicaciones Científicas De Investigación
Antioxidant and Mitochondrial Functions
Mitochondrial Interactions : Ubiquinol acts as an antioxidant in mitochondrial studies. It can prevent mitochondrial oxidative damage and influence mitochondrial reactive oxygen species in signaling pathways. Comparisons of MitoQ analogs with different chain lengths highlighted the effectiveness of ubiquinol against lipid peroxidation and other oxidative stresses (James et al., 2005).
Role in Embryonic Development : Ubiquinone, the oxidized form of ubiquinol, is essential for mouse embryonic development and has a role in mitochondrial respiration. However, its function in development seems to be separate from respiration (Levavasseur et al., 2001).
Health and Performance Enhancement
Exercise Performance : Ubiquinol supplementation has shown to improve exercise performance by increasing lipid utilization in mice. It reduces serum lactate, ammonia, and creatine kinase levels while increasing free fatty acids concentration after acute exercise (Chen et al., 2019).
Glycemic Control in Diabetes : Supplementation of ubiquinol in patients with type 2 diabetes, in addition to conventional antihyperglycemic medications, improves glycemic control by improving insulin secretion (Mezawa et al., 2012).
Effects on Athletes : A study found that ubiquinol supplementation enhanced physical performance in young and healthy elite trained athletes, suggesting its potential use in sports nutrition (Alf et al., 2013).
Impact on Quality of Life and Health Conditions
Quality of Life Improvement : Long-term intake of ubiquinol has shown effects on improving psychological quality of life, particularly in female participants with low to middle baseline serum ubiquinol levels (Kinoshita et al., 2016).
Endothelial Function in Heart Failure : Ubiquinol improves peripheral endothelial function in patients with heart failure, suggesting its potential as a therapeutic option (Kawashima et al., 2019).
Renal Preservation Effect : Ubiquinol exhibits a protective effect on renal function, potentially due to its antioxidant properties. This suggests its application in treating kidney disease (Ishikawa et al., 2011).
Propiedades
Número CAS |
5677-58-7 |
|---|---|
Nombre del producto |
Ubiquinol-6 |
Fórmula molecular |
C39H60O4 |
Peso molecular |
592.9 g/mol |
Nombre IUPAC |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C39H60O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26,40-41H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+ |
Clave InChI |
DYOSCPIQEYRQEO-LPHQIWJTSA-N |
SMILES isomérico |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
SMILES canónico |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



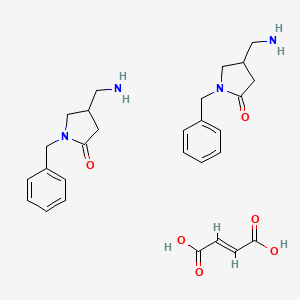
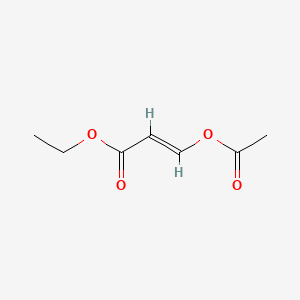
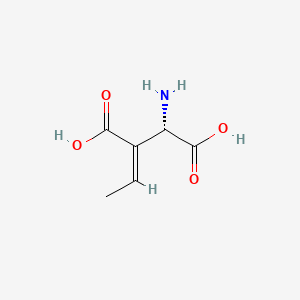
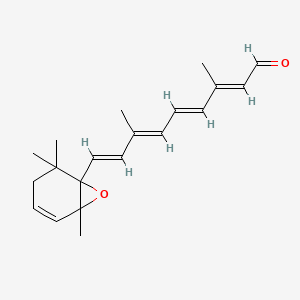
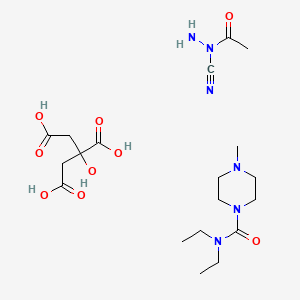
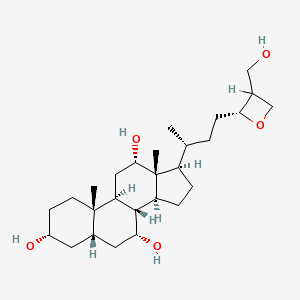
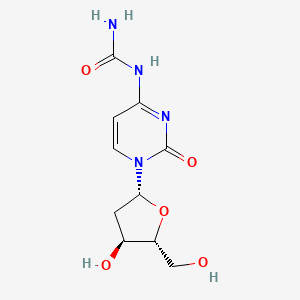
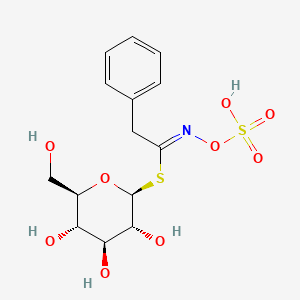
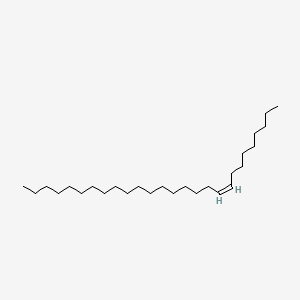
![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)
